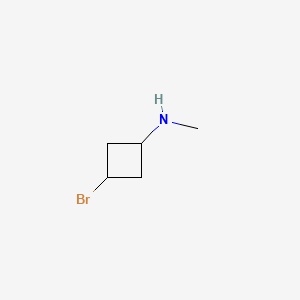![molecular formula C14H25NO3 B13488881 Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[35]nonane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired ester. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct chemical properties and applications.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate:
Tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: The presence of a hydroxy group in this compound influences its chemical behavior and applications.
The uniqueness of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-14(6-4-7-14)8-5-11(15)9-16/h11,16H,4-10H2,1-3H3 |
InChI Key |
YJQSYPCHPRHJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)


![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)

![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)

![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)



